

Application Notes & Protocols for Evaluating KSM-66's Impact on Sleep Quality

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Compound of Interest		
Compound Name:	ZLM-66	
Cat. No.:	B15497795	Get Quote

Introduction

KSM-66 is a high-concentration, full-spectrum extract derived from the root of the Ashwagandha (Withania somnifera) plant, an herb with a long history of use in Ayurvedic medicine.[1] Its botanical name, somnifera, is Latin for "sleep-inducing," indicating its traditional application for improving sleep.[2] Modern clinical research has begun to validate these traditional uses, with several studies demonstrating that KSM-66 can significantly improve sleep quality in both healthy adults and individuals with insomnia.[1][2][3][4] These application notes provide a comprehensive framework for designing and conducting a clinical study to evaluate the efficacy of KSM-66 in improving sleep quality. The protocols are intended for researchers, scientists, and drug development professionals.

Putative Mechanism of Action

KSM-66 is classified as an adaptogen, meaning it helps the body adapt to stress and maintain homeostasis.[5][6] Its beneficial effects on sleep are thought to be mediated through several mechanisms:

• Stress Reduction via HPA Axis Modulation: KSM-66 has been shown to regulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in serum cortisol levels, the body's primary stress hormone.[3][6][7][8] Elevated cortisol is associated with stress and can disrupt normal sleep-wake cycles.[9]



 GABAergic Activity: Ashwagandha may enhance the signaling of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain that promotes relaxation and reduces neuronal excitability.[10][11][12]

These actions collectively contribute to a reduction in anxiety and a promotion of a state conducive to restful sleep.

Study Design: A Randomized, Double-Blind, Placebo-Controlled Trial

This study is designed as a randomized, double-blind, placebo-controlled trial to rigorously evaluate the impact of KSM-66 on sleep quality.

- 1. Participant Recruitment and Selection:
- Sample Size: A total of 80 participants (40 per group) will be recruited. This sample size is consistent with previous studies on KSM-66 and sleep.[1]
- Inclusion Criteria:
 - Healthy males and females aged 25-55 years.
 - Self-reported sleep difficulties or a clinical diagnosis of mild to moderate insomnia.
 - Willingness to maintain a consistent sleep-wake schedule during the study.
 - Provide written informed consent.
- Exclusion Criteria:
 - Current use of sleep-promoting medications or supplements.
 - Diagnosis of severe sleep disorders (e.g., sleep apnea).
 - Working night shifts.
 - Excessive caffeine or alcohol consumption.



- Pregnancy or lactation.
- Any unstable medical or psychiatric conditions.
- 2. Intervention and Control:
- Intervention Group: Participants will receive one capsule containing 300 mg of KSM-66
 Ashwagandha root extract twice daily (total of 600 mg/day) for 8 weeks.[2][3][13]
- Placebo Group: Participants will receive a placebo capsule identical in appearance, size, and taste to the KSM-66 capsule, also taken twice daily for 8 weeks.
- 3. Study Duration and Schedule of Assessments:

The total duration of the study will be 10 weeks, including a 2-week baseline period and an 8-week intervention period.

Time Point	Week -2 to 0 (Baseline)	Week 4 (Mid-point)	Week 8 (End of Intervention)
Assessments	- Informed Consent- Screening for eligibility- Pittsburgh Sleep Quality Index (PSQI)- Actigraphy (7 consecutive nights)- Salivary Cortisol Collection (Day 0)	- PSQI- Actigraphy (7 consecutive nights)- Salivary Cortisol Collection	- PSQI- Actigraphy (7 consecutive nights)- Salivary Cortisol Collection- Adverse Event Reporting

Experimental Protocols

1. Subjective Sleep Quality Assessment: Pittsburgh Sleep Quality Index (PSQI)

The PSQI is a self-report questionnaire that assesses sleep quality over a 1-month period.[14] It is a validated and widely used tool in sleep research.[15][16][17]

Procedure:



- Provide each participant with a copy of the PSQI questionnaire at baseline, week 4, and week 8.
- Instruct participants to answer the 19 questions based on their sleep habits over the past month.
- The questionnaire is divided into seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.
- Each component is scored from 0 to 3. The global PSQI score is the sum of the seven component scores and ranges from 0 to 21. A higher score indicates poorer sleep quality.

2. Objective Sleep Assessment: Actigraphy

Actigraphy provides objective data on sleep-wake patterns by measuring movement.[15][18] Participants will wear a wrist-watch-like device for 7 consecutive nights at each assessment period.[19]

Procedure:

- Provide each participant with an actigraphy device (e.g., Actiwatch).
- Instruct the participant to wear the device on their non-dominant wrist continuously for 7 days and nights.
- Participants should also maintain a sleep diary during this period to record bedtimes, wake times, and any naps.
- After 7 days, collect the device and download the data.
- Analyze the data to determine the following sleep parameters:
 - Total Sleep Time (TST): The total amount of time spent asleep.
 - Sleep Onset Latency (SOL): The time it takes to fall asleep after going to bed.



- Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.
- Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.
- 3. Biochemical Assessment: Salivary Cortisol

Salivary cortisol is a reliable and non-invasive measure of HPA axis activity.

- Procedure:
 - Provide participants with saliva collection kits (e.g., Salivettes).
 - Instruct participants to collect saliva samples at three time points on the designated collection day: upon waking, 30 minutes post-waking, and in the evening before bed.
 - Participants should not eat, drink, or brush their teeth for at least 30 minutes before each collection.
 - Store the collected samples frozen at -20°C until analysis.
 - Analyze the samples for cortisol concentration using an enzyme-linked immunosorbent assay (ELISA) kit.

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between the KSM-66 and placebo groups at each time point.

Table 1: Pittsburgh Sleep Quality Index (PSQI) Scores

Group	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	Week 8 (Mean ± SD)
KSM-66			
Placebo	-		



Table 2: Actigraphy Sleep Parameters

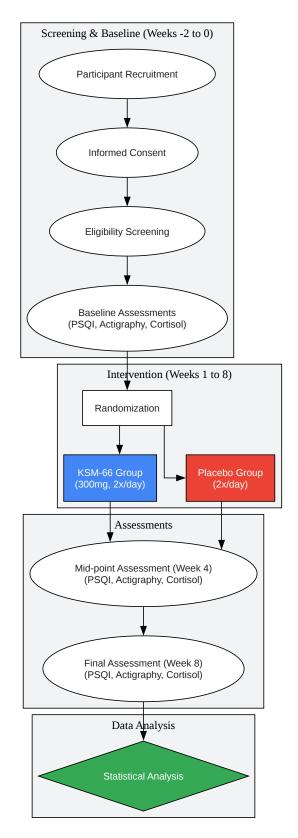
Parameter	Group	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	Week 8 (Mean ± SD)
Total Sleep Time (min)	KSM-66			
Placebo				
Sleep Onset Latency (min)	KSM-66			
Placebo				
Wake After Sleep Onset (min)	KSM-66			
Placebo				
Sleep Efficiency (%)	KSM-66			
Placebo		_		

Table 3: Salivary Cortisol Levels (nmol/L)

Time Point	Group	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	Week 8 (Mean ± SD)
Waking	KSM-66			
Placebo		_		
Waking + 30 min	KSM-66			
Placebo		_		
Evening	KSM-66			
Placebo		_		



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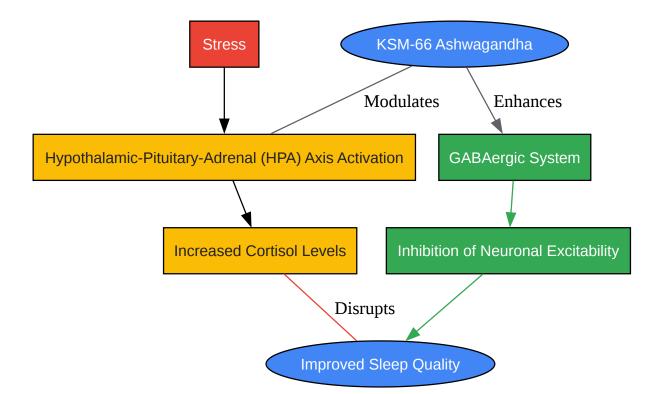


Figure 1. Experimental workflow for the clinical trial.

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Figure 2. Hypothesized signaling pathway of KSM-66's impact on sleep.

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Methodological & Application





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